molecular formula C18H16ClNO3 B310403 N-(2-benzoyl-4-chlorophenyl)oxolane-2-carboxamide

N-(2-benzoyl-4-chlorophenyl)oxolane-2-carboxamide

Cat. No.: B310403
M. Wt: 329.8 g/mol
InChI Key: FIIJMKHUYCMHQP-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)oxolane-2-carboxamide: is a chemical compound with the molecular formula C18H16ClNO3 and a molecular weight of 329.77754 g/mol . This compound is characterized by its unique structure, which includes a benzoyl group, a chlorophenyl group, and a tetrahydrofuran ring.

Properties

Molecular Formula

C18H16ClNO3

Molecular Weight

329.8 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)oxolane-2-carboxamide

InChI

InChI=1S/C18H16ClNO3/c19-13-8-9-15(20-18(22)16-7-4-10-23-16)14(11-13)17(21)12-5-2-1-3-6-12/h1-3,5-6,8-9,11,16H,4,7,10H2,(H,20,22)

InChI Key

FIIJMKHUYCMHQP-UHFFFAOYSA-N

SMILES

C1CC(OC1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Canonical SMILES

C1CC(OC1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-chlorophenyl)oxolane-2-carboxamide typically involves the reaction of 2-benzoyl-4-chloroaniline with tetrahydrofuran-2-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: N-(2-benzoyl-4-chlorophenyl)oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

  • N-(2-benzoylphenyl)tetrahydro-2-furancarboxamide
  • N-(4-chlorophenyl)tetrahydro-2-furancarboxamide
  • N-(2-benzoyl-4-chlorophenyl)tetrahydro-2-furanacetamide

Uniqueness: N-(2-benzoyl-4-chlorophenyl)oxolane-2-carboxamide is unique due to the presence of both a benzoyl group and a chlorophenyl group, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications .

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